7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-6-10-7-17-18-12(15)11(8-16-13(10)18)9-4-2-1-3-5-9/h1-5,7-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTOYHTWFIZGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate aminoazoles with ethoxymethylenmalononitrile in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste. Deep eutectic solvents (DES) have been explored for their advantages in providing high yields and scalable processes .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of 7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives:
-
Cell Line Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Mechanism of Action :
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Efficacy Against Bacterial Strains :
- Structure-Activity Relationship :
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory properties of this compound:
- Inhibition of Pro-inflammatory Cytokines :
- Case Studies :
Mechanism of Action
The mechanism of action of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cells, leading to the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities. Its phenyl group at the 6-position and amino group at the 7-position contribute to its distinct pharmacological profile compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 320417-39-8) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in drug development and therapeutic interventions.
- Molecular Formula : C13H9N5
- Molecular Weight : 235.25 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Antidiabetic Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. A study synthesized a library of 6-amino-pyrazolo[1,5-a]pyrimidines, including this compound, and evaluated their efficacy as α-glucosidase inhibitors. The results indicated that some compounds had IC50 values as low as 15.2 µM, outperforming acarbose (IC50 = 750 µM) significantly .
| Compound | IC50 (µM) | Comparison to Acarbose |
|---|---|---|
| This compound | 15.2 ± 0.4 | 50-fold more potent |
| Acarbose | 750 ± 1.5 | - |
Anticancer Activity
Recent studies have also highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis. In vitro studies demonstrated that certain derivatives could effectively inhibit tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzyme targets or pathways. Molecular docking studies have suggested that the binding affinity of these compounds to target proteins is influenced by their structural features, which can be optimized through chemical modifications .
Case Study 1: α-Glucosidase Inhibition
In a study focusing on α-glucosidase inhibitors, various derivatives were synthesized and tested for their inhibitory activity. Among these, the compound with a bromine substituent exhibited the highest potency (IC50 = 15.2 µM). This study provided insights into structure-activity relationships (SAR), indicating that specific substitutions on the phenyl ring significantly affect inhibitory potency .
Case Study 2: Anticancer Efficacy
Another study assessed the anticancer potential of phenylpyrazolo[3,4-d]pyrimidines and found that certain derivatives effectively inhibited tumor growth in vitro. The most potent compound demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines . This underscores the importance of further exploring the anticancer applications of related compounds like this compound.
Q & A
Q. What are the most reliable synthetic routes for 7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be optimized for yield?
The compound is synthesized via cyclocondensation of precursors such as 7-hydrazinylpyrazolo[1,5-a]pyrimidine derivatives with phenyl-containing electrophiles. Key steps include refluxing in pyridine or deep eutectic solvents (DES) to enhance reaction efficiency. For example, cyclocondensation of 5a with phenyl precursors in pyridine under reflux for 5 hours yields 70% product . Optimization involves controlling solvent polarity (e.g., DES improves yields due to benign reaction environments) and adjusting reaction times (6–8 hours for halogenated derivatives) .
Q. How are structural and purity characteristics validated for this compound?
Characterization relies on:
- Spectroscopy : IR confirms nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3400 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrimidine carbons (δ 150–160 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 279.30 for C₁₅H₁₃N₅O) align with theoretical values .
- Elemental analysis : Carbon/nitrogen content (e.g., C: 62.77%, N: 24.40%) validates stoichiometry .
Q. What are the standard protocols for derivatization at the amino and nitrile groups?
- Amino group : Reacts with aldehydes (e.g., indole-3-carbaldehyde) in one-pot multicomponent reactions to form tetrazolo[1,5-a]pyrimidine derivatives .
- Nitrile group : Undergoes nucleophilic substitution with amines or halides (e.g., 3-bromophenol) under catalytic conditions to introduce heteroaryl substituents .
Advanced Research Questions
Q. How do structural modifications influence anticancer activity in pyrazolo[1,5-a]pyrimidine derivatives?
Substituents at positions 3 (nitrile) and 6 (phenyl) enhance bioactivity. For example:
- Anticancer activity : Derivatives like 7-substituted-5-(indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile exhibit IC₅₀ values <10 µM against HCT-116 colon cancer cells. Activity correlates with electron-withdrawing groups (e.g., trifluoromethyl) improving target binding .
- Apoptosis induction : Pyrazolo-pyrimidines trigger caspase-3 activation and cell cycle arrest (G2/M phase) via ROS-mediated pathways .
Q. How can contradictory spectral or biological data be resolved in derivative studies?
Contradictions arise from solvent polarity effects on NMR shifts or impurities in biological assays. Strategies include:
- Cross-validation : Compare HRMS and elemental analysis to confirm molecular integrity .
- Dose-response assays : Replicate cytotoxicity tests (e.g., MTT assays) across multiple cell lines (e.g., MCF-7 vs. RPE-1) to distinguish selective toxicity .
- Computational docking : Validate binding modes (e.g., with dipeptidyl peptidase-IV) using AutoDock Vina to reconcile divergent IC₅₀ values .
Q. What scalable and eco-friendly methods exist for large-scale synthesis?
- DES-assisted synthesis : Replaces toxic solvents (DMF, pyridine) with choline chloride-based DES, achieving >65% yield and recyclable solvents .
- Flow chemistry : Continuous-flow reactors reduce reaction times (2–3 hours vs. 6–8 hours) for halogenated derivatives .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
